molecular formula C21H28ClN3O2 B11487155 N-1-adamantyl-N'-(5-chloro-2-morpholin-4-ylphenyl)urea

N-1-adamantyl-N'-(5-chloro-2-morpholin-4-ylphenyl)urea

Cat. No.: B11487155
M. Wt: 389.9 g/mol
InChI Key: VLHPFDXLZJLPNW-UHFFFAOYSA-N
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Description

3-(ADAMANTAN-1-YL)-1-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]UREA is a synthetic organic compound that features a unique combination of adamantane, chlorophenyl, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-1-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]UREA typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling with Chlorophenyl Isocyanate: The functionalized adamantane is reacted with 5-chloro-2-isocyanatophenyl to form the urea linkage.

    Introduction of the Morpholine Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.

    Reduction: Reduction reactions could target the urea linkage or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the chlorophenyl or morpholine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Pharmacology: Investigation into its potential as a drug candidate for various diseases.

    Biochemistry: Studies on its interaction with biological macromolecules.

Medicine

    Therapeutics: Potential use in the treatment of specific medical conditions, pending further research.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-1-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylurea: Shares the adamantane and urea moieties but lacks the chlorophenyl and morpholine groups.

    Chlorophenylurea: Contains the chlorophenyl and urea moieties but lacks the adamantane and morpholine groups.

    Morpholine-urea derivatives: Compounds with morpholine and urea groups but different substituents.

Uniqueness

3-(ADAMANTAN-1-YL)-1-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]UREA is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the adamantane moiety could enhance its stability and lipophilicity, while the chlorophenyl and morpholine groups might contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C21H28ClN3O2

Molecular Weight

389.9 g/mol

IUPAC Name

1-(1-adamantyl)-3-(5-chloro-2-morpholin-4-ylphenyl)urea

InChI

InChI=1S/C21H28ClN3O2/c22-17-1-2-19(25-3-5-27-6-4-25)18(10-17)23-20(26)24-21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2,(H2,23,24,26)

InChI Key

VLHPFDXLZJLPNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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